1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-
CAS No.: 34745-96-5
Cat. No.: VC3704365
Molecular Formula: C9H22N2O
Molecular Weight: 174.28 g/mol
* For research use only. Not for human or veterinary use.
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- - 34745-96-5](/images/structure/VC3704365.png)
Specification
CAS No. | 34745-96-5 |
---|---|
Molecular Formula | C9H22N2O |
Molecular Weight | 174.28 g/mol |
IUPAC Name | 3-[2-(dimethylamino)ethoxy]-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C9H22N2O/c1-10(2)6-5-8-12-9-7-11(3)4/h5-9H2,1-4H3 |
Standard InChI Key | QEOGKTCJGDHZDW-UHFFFAOYSA-N |
SMILES | CN(C)CCCOCCN(C)C |
Canonical SMILES | CN(C)CCCOCCN(C)C |
Introduction
Structural Analysis and Properties
1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS No. 34745-96-5) represents a complex molecular structure with distinctive functional arrangements. Analysis of its nomenclature reveals several key structural elements: a propanamine backbone (3-carbon chain with an amine group), a dimethylaminoethoxy substituent at position 3, and N,N-dimethyl substitution on the primary amine group. These structural features contribute to its fundamental physical and chemical characteristics .
It should be noted that there are discrepancies in the reported molecular formula across different chemical databases. Based on structural analysis of the compound name and available sources, the formula C9H22N2O appears most consistent with the described structure, as it accounts for all carbon, hydrogen, nitrogen, and oxygen atoms in the named functional groups .
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 34745-96-5 | |
Molecular Formula | C9H22N2O | |
Molecular Weight | 174.28 g/mol | |
EINECS | 252-182-8 | |
Structure Type | Propanamine derivative |
The molecular structure can be further analyzed to understand the spatial arrangement and potential reactive sites, which influences its chemical behavior in various contexts.
Table 2: Structural Components Analysis
Structural Element | Description | Potential Reactivity |
---|---|---|
Propanamine Backbone | 3-carbon chain with terminal amine | Base structure providing primary framework |
Dimethylaminoethoxy Group | Ether linkage with dimethylamine terminal | Potential for hydrogen bonding and nucleophilic interactions |
N,N-dimethyl Substitution | Two methyl groups on nitrogen | Increased basicity compared to primary amines; steric effects |
Ether Linkage | C-O-C bond | Susceptible to cleavage under acidic conditions |
The compound is referenced by multiple designations in chemical literature, each emphasizing different aspects of its structure while describing the same molecular entity :
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3-[2-(dimethylamino)ethoxy]-N,N-dimethylpropylamine
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1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-
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3-[2-(Dimethylamino)ethoxy]-N,N-dimethyl-1-propanamine
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3-[2-(dimethylamino)ethoxy]-N,N-dimethylpropan-1-amine
The documented synthesis of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- involves specific reagents and reaction conditions. One established method, reported by Fakstorp and Christiansen in Acta Chemica Scandinavica (1957), describes a process using sodium in toluene followed by reaction with 2-chloroethyldimethylamine . This historical reference provides evidence of synthetic approaches dating back several decades, indicating the compound's longstanding presence in chemical research.
The reaction conditions described involve the use of sodium in toluene, followed by heating with 2-chloroethyldimethylamine, suggesting a Williamson ether synthesis type of reaction mechanism . This synthetic pathway demonstrates the methodical approach required for preparing this compound, with specific attention to reaction conditions.
Based on general principles of organic synthesis and the compound's structure, several synthetic approaches might be theoretically feasible, as outlined in Table 3.
Table 3: Potential Synthetic Approaches
Approach | Key Reagents | Theoretical Basis |
---|---|---|
Nucleophilic Substitution | Sodium salt of 3-hydroxypropyl-N,N-dimethylamine; 2-chloroethyldimethylamine | SN2 reaction forming ether linkage |
Williamson Ether Synthesis | Alkoxide of 3-N,N-dimethylaminopropanol; haloethyldimethylamine | Formation of ether bond under basic conditions |
Reductive Amination | Appropriate aldehydes; secondary amines; reducing agents | Formation of C-N bonds |
Multistep Synthesis | Various intermediates with protected functional groups | Sequential construction of the molecular framework |
Predicted Chemical Behavior
While detailed experimental data on specific reactions is limited in the available sources, the structure of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- suggests certain chemical behaviors based on its functional groups and structural characteristics.
The presence of tertiary amine groups suggests moderate to strong basicity, with potential for acid-base reactions and salt formation. These nitrogen centers can act as nucleophiles in various substitution and addition reactions, potentially making this compound useful in synthetic applications. Additionally, the nitrogen atoms and oxygen can potentially coordinate with metal ions, suggesting possible applications in coordination chemistry.
The compound's ability to participate in hydrogen bonding through its ether oxygen and amine groups may influence its solubility profile and interactions with polar solvents and biomolecules.
Table 4: Predicted Reactivity Patterns
Functional Group | Typical Reactions | Potential Products |
---|---|---|
Tertiary Amines | Alkylation, Acylation, Salt formation | Quaternary ammonium salts, Amides |
Ether Linkage | Cleavage with strong acids, Oxidation | Alcohols, Aldehydes, Carboxylic acids |
Combined Structure | Coordination with metals, Complex formation | Metal complexes, Multi-component systems |
Entire Molecule | Protonation in acidic media | Water-soluble salt forms |
The presence of both basic nitrogen centers and an ether linkage creates a molecule with dual functionality, potentially allowing for selective reactions under different conditions. This bifunctional nature could be exploited in designing specific synthetic pathways or applications.
Field | Potential Applications | Relevant Structural Features |
---|---|---|
Synthetic Chemistry | Intermediate compound, Building block | Multiple functional groups |
Coordination Chemistry | Metal complexation, Catalyst development | Nitrogen and oxygen donor sites |
Pharmaceutical Research | Drug discovery, Structure-activity studies | Bifunctional character |
Materials Science | Polymer additives, Surface modifiers | Amphiphilic properties |
Analytical Chemistry | Derivatization reagent, Extraction agent | Chelating ability |
Feature | 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- | Related Compounds | Significance |
---|---|---|---|
Chain Length | 3-carbon propyl backbone | Varies in homologues | Affects hydrophobicity and mobility |
Substitution Pattern | Dimethylamino groups at both ends | May have different terminal groups | Influences basicity and nucleophilicity |
Ether Linkage | Present between carbon chains | May be absent or positioned differently | Provides conformational flexibility |
Nitrogen Centers | Two tertiary amine groups | May have primary or secondary amines | Determines basicity profile |
This comparative analysis highlights the unique structural features of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- and provides a framework for understanding how these features might influence its behavior relative to similar compounds.
Research Gaps and Future Directions
The current literature presents several opportunities for advancing knowledge about 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-. Significant research gaps exist in comprehensive physical characterization, detailed reaction profiling, and specific application development.
A complete physicochemical profile, including determination of boiling point, melting point, solubility parameters, and partition coefficients, would provide fundamental data necessary for understanding this compound's behavior in various environments. Similarly, detailed spectroscopic characterization using NMR, IR, MS, and UV-Vis techniques would enable structural confirmation and purity assessment.
Quantitative studies of reaction kinetics and mechanisms would enhance understanding of this compound's chemical behavior, while screening for potential pharmaceutical or biochemical activities could reveal unforeseen applications. Development of more efficient and selective synthetic routes represents another valuable research direction.
Table 7: Prioritized Research Directions
Research Area | Potential Methodologies | Expected Outcomes |
---|---|---|
Physical Characterization | Thermal analysis, Crystallography | Complete physicochemical profile |
Spectroscopic Analysis | NMR, IR, MS techniques | Structural confirmation and purity assessment |
Reaction Studies | Kinetic experiments, Mechanistic investigations | Understanding of chemical behavior |
Synthetic Optimization | Catalyst screening, Condition optimization | More efficient preparation methods |
Application Development | Targeted screening, Structure-activity relationships | New practical uses |
Computational Studies | Molecular modeling, Quantum calculations | Predictive insights into reactivity |
Analytical Technique | Information Provided | Specific Applications |
---|---|---|
HPLC | Purity profile, Quantitation | Quality control, Reaction monitoring |
GC-MS | Molecular confirmation, Volatiles analysis | Trace analysis, Structure verification |
NMR Spectroscopy | Structural details, Isomer identification | Complete structure elucidation |
IR Spectroscopy | Functional group identification | Confirmation of amine and ether groups |
Elemental Analysis | Empirical formula confirmation | Purity assessment, Composition verification |
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